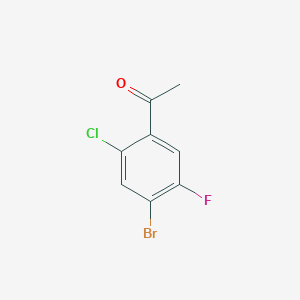
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-
Descripción general
Descripción
“Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-” is a chemical compound . It is also known as 1-(4-Bromo-2-fluorophenyl)ethanone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Ghodile et al. developed a novel class of 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-chloro-8-methylquinolon-3-yl)prop-2-en-1-one compounds by condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases . For example, the structure of 1-(4-Bromo-2-fluorophenyl)ethanone can be viewed using Java or Javascript .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . Quinolines, which are nitrogen-containing bicyclic compounds, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in various databases . For example, the molecular weight of 1-(4-Bromo-2-fluorophenyl)ethanone is 217.03 g/mol .
Aplicaciones Científicas De Investigación
Use in Organic Chemistry Synthesis
- Field : Organic Chemistry
- Application : Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is used in the synthesis of alpha-Bromoketones from Secondary Alcohols .
- Method : The compound is used in a one-pot strategy to synthesize alpha-Bromoketones. The process involves the use of Ammonium Bromide and Oxone .
- Results : The synthesis results in various bromoketones, including 2-Bromo-1-(4-chlorophenyl)ethanone .
Use in Pharmaceutical Research
- Field : Pharmaceutical Sciences
- Application : Indole derivatives, which can be synthesized using Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-, have been found to possess various biological activities .
- Method : The compound is used in the synthesis of indole derivatives, which are then tested for various biological activities .
- Results : Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Use in Chromatography
- Field : Analytical Chemistry
- Application : Ethanone, 2-bromo-1-(4-chlorophenyl)- is used in chromatography for separation purposes .
- Method : The compound is separated on a Newcrom R1 HPLC column .
- Results : The compound is successfully separated, which can be useful in analytical chemistry .
Synthesis of Quinoline Derivatives
- Field : Organic Chemistry
- Application : Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is used in the synthesis of quinoline derivatives .
- Method : The compound is used in a one-pot strategy to synthesize quinoline derivatives. The process involves the use of various catalysts and reagents .
- Results : The synthesis results in various quinoline derivatives, which have shown diverse biological activities, including antimalarial, antimicrobial, and anticancer activity .
Synthesis of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives, which can be synthesized using Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-, have been found to possess various biological activities .
- Method : The compound is used in the synthesis of indole derivatives, which are then tested for various biological activities .
- Results : Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Use as an Intermediate for Dapagliflozin
- Field : Pharmaceutical Sciences
- Application : Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is used as an intermediate for dapagliflozin .
- Method : The compound is used in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes .
- Results : The synthesis results in dapagliflozin, which is used to improve glycemic control in people with type 2 diabetes .
Synthesis of Antiviral Agents
- Field : Pharmaceutical Sciences
- Application : Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is used in the synthesis of antiviral agents .
- Method : The compound is used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are then tested for their antiviral activity .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Synthesis of Antimicrobial Agents
- Field : Pharmaceutical Sciences
- Application : Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is used in the synthesis of antimicrobial agents .
- Method : The compound is used in the synthesis of 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which are then tested for their antimicrobial activity .
- Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antimicrobial agents with IC 50 values ranging from 0.4 to 2.1 μg/mL .
Use in Chromatography
- Field : Analytical Chemistry
- Application : Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is used in chromatography for separation purposes .
- Method : The compound is separated on a Newcrom R1 HPLC column .
- Results : The compound is successfully separated, which can be useful in analytical chemistry .
Safety And Hazards
Direcciones Futuras
The future directions for the research and development of similar compounds are vast. There remains a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time .
Propiedades
IUPAC Name |
1-(4-bromo-2-chloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHADWQTWYODCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid](/img/structure/B1435196.png)
![(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one](/img/structure/B1435197.png)
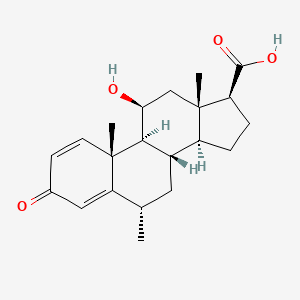
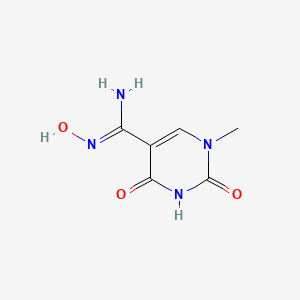
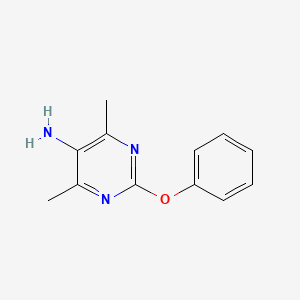
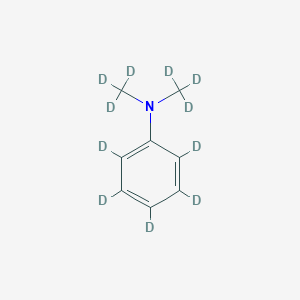
![2,5-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1435206.png)
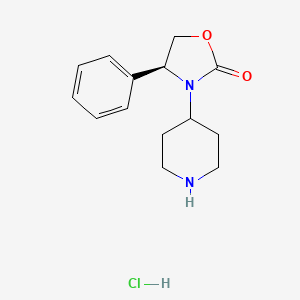
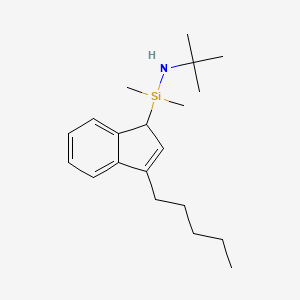
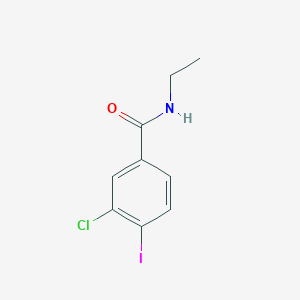
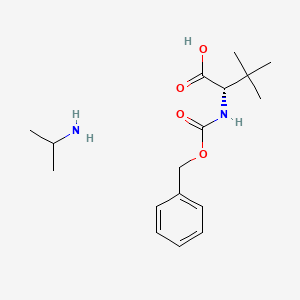
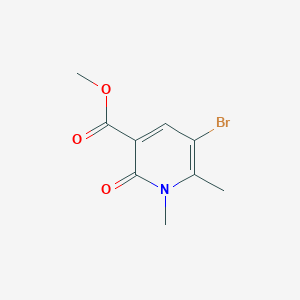
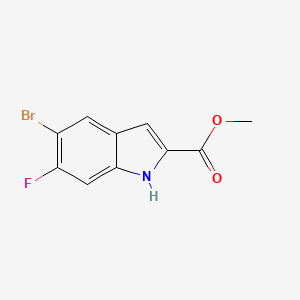
![Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1435215.png)